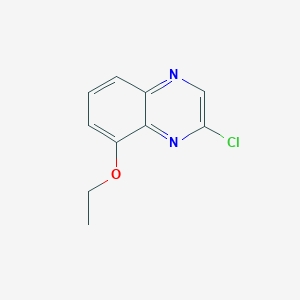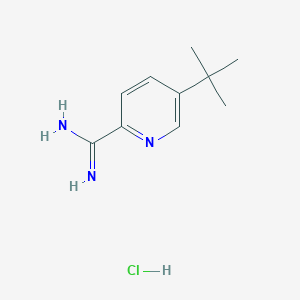![molecular formula C12H8N2O2 B11891804 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 61442-29-3](/img/structure/B11891804.png)
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a benzene ring and a hydroxyl group at the 3-position. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This reaction typically requires specific conditions, such as heating in the presence of a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthyridines .
科学的研究の応用
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one
- 5-Hydroxybenzo[c][2,6]naphthyridine 1,4-dione
- 10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines
Uniqueness
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
61442-29-3 |
|---|---|
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC名 |
3-hydroxy-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C12H8N2O2/c15-7-5-9-11(16)8-3-1-2-4-10(8)14-12(9)13-6-7/h1-6,15H,(H,13,14,16) |
InChIキー |
OEQBWKCARMSEKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)










